molecular formula C27H23FN4O3S2 B2412648 N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 895098-33-6

N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No. B2412648
CAS RN: 895098-33-6
M. Wt: 534.62
InChI Key: RZXLDWFCERKOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C27H23FN4O3S2 and its molecular weight is 534.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Compounds structurally related to the queried chemical, such as thiazolyl N-benzyl-substituted acetamide derivatives, have been synthesized and evaluated for their Src kinase inhibitory activities and potential anticancer properties. These derivatives, specifically those containing thiazole instead of pyridine and featuring N-benzyl substitution, showed significant inhibition of c-Src kinase, which plays a pivotal role in the signaling pathways associated with cancer proliferation and survival. Certain derivatives exhibited notable inhibition of cell proliferation in various human cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells, suggesting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

Another study focused on the synthesis of benzothiazole derivatives bearing different heterocyclic rings, utilizing a structure that includes 2-(4-aminophenyl)benzothiazole as a pharmacophoric group. These compounds were evaluated for their antitumor activity against a panel of human tumor cell lines. Some derivatives demonstrated considerable anticancer activity against certain cancer cell lines, emphasizing the importance of benzothiazole scaffolds in the design of new antitumor agents (Yurttaş et al., 2015).

Metabolic Stability in Drug Design

In the quest to improve the metabolic stability of pharmacological agents, certain benzothiazole acetamide derivatives have been investigated. One study examined various heterocyclic analogs to address metabolic deacetylation issues, with some analogs showing similar in vitro potency and in vivo efficacy while demonstrating minimal deacetylated metabolites in hepatocytes. This research provides valuable insights into designing more stable and effective therapeutic agents (Stec et al., 2011).

Ligand Design for Peripheral Benzodiazepine Receptors

Research involving the synthesis and evaluation of N-substituted benzyl/phenyl derivatives highlights the exploration of ligands for peripheral benzodiazepine receptors (PBRs), which are implicated in various physiological processes and pathologies. Some derivatives, notably those involving fluorobenzyl groups, have been assessed for their binding affinity to PBRs, contributing to the development of diagnostic and therapeutic tools for neurological and inflammatory diseases (Zhang et al., 2003).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3S2/c1-2-19-7-3-5-9-22(19)30-25(33)17-36-27-29-15-24-26(31-27)21-8-4-6-10-23(21)32(37(24,34)35)16-18-11-13-20(28)14-12-18/h3-15H,2,16-17H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXLDWFCERKOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.